molecular formula C23H31NO3 B14403706 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol CAS No. 89646-41-3

2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol

Cat. No.: B14403706
CAS No.: 89646-41-3
M. Wt: 369.5 g/mol
InChI Key: PVVFBQXMFFFNNF-UHFFFAOYSA-N
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Description

2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a diphenylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol typically involves the reaction of morpholine with a suitable propyl halide to form the morpholin-4-ylpropyl intermediate. This intermediate is then reacted with a diphenylbutane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine
  • 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis}
  • 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide

Uniqueness

2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a diphenylbutane backbone makes it a versatile compound for various applications .

Properties

CAS No.

89646-41-3

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)-1,1-diphenylbutane-1,4-diol

InChI

InChI=1S/C23H31NO3/c25-17-13-22(12-7-14-24-15-18-27-19-16-24)23(26,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22,25-26H,7,12-19H2

InChI Key

PVVFBQXMFFFNNF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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